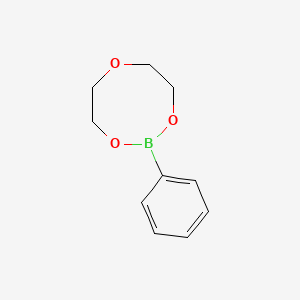
2-Phenyl-1,3,6,2-trioxaborocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3,6,2-trioxaborocane is a boron-containing heterocyclic compound It is characterized by a unique structure that includes a boron atom integrated into a cyclic framework with oxygen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,6,2-trioxaborocane typically involves the reaction of phenylboronic acid with a suitable diol under dehydrating conditions. One common method is the reaction of phenylboronic acid with ethylene glycol in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to facilitate the removal of water, leading to the formation of the cyclic boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3,6,2-trioxaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid and other boron-containing species.
Reduction: Reduction reactions can convert the boronate ester to boronic acid derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Phenylboronic acid.
Reduction: Boronic acid derivatives.
Substitution: Substituted phenylboronic esters.
Scientific Research Applications
2-Phenyl-1,3,6,2-trioxaborocane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3,6,2-trioxaborocane involves its ability to form stable complexes with various nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-nitrogen and boron-oxygen bonds. This property is exploited in various chemical reactions and applications, including catalysis and drug delivery.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3,2-dioxaborolane: Another boron-containing heterocycle with similar reactivity but different structural properties.
Phenylboronic acid: A simpler boron compound used in similar applications but lacks the cyclic structure of 2-Phenyl-1,3,6,2-trioxaborocane.
Uniqueness
This compound is unique due to its cyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various applications, particularly in organic synthesis and materials science.
Properties
CAS No. |
53690-21-4 |
|---|---|
Molecular Formula |
C10H13BO3 |
Molecular Weight |
192.02 g/mol |
IUPAC Name |
2-phenyl-1,3,6,2-trioxaborocane |
InChI |
InChI=1S/C10H13BO3/c1-2-4-10(5-3-1)11-13-8-6-12-7-9-14-11/h1-5H,6-9H2 |
InChI Key |
GBHHVJXIOJPKDB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCOCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


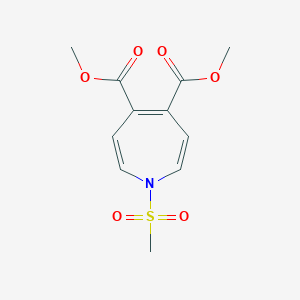

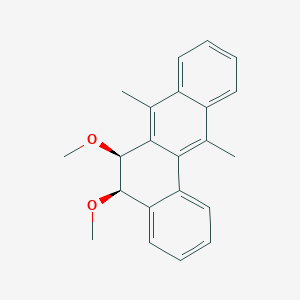
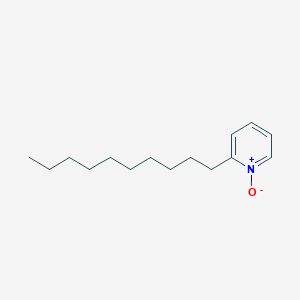

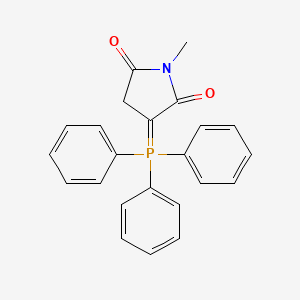
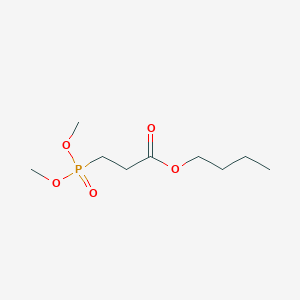



![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)

![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
